3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: It may be used as a fungicide or pesticide.
Polymer Industry: The compound can be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The aromatic groups may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
3-(2-Methoxyphenyl)-1H-1,2,4-triazole: Lacks the benzylideneamino and pentyloxy groups.
4-((4-(Pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the 2-methoxyphenyl group.
Uniqueness
The uniqueness of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a novel compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. The unique structural features of this compound, including the methoxy and pentyloxy substituents, enhance its potential pharmacological properties. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring substituted with a methoxyphenyl group and a pentyloxybenzylidene amino moiety. The thione functional group is significant as it can enhance reactivity and biological activity. The molecular formula is C17H20N4OS, with a molecular weight of 342.43 g/mol.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole core exhibit various biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to possess activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : The thione derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated that certain triazole derivatives exhibit potent activity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Anti-inflammatory and Antioxidant Effects : Some triazole derivatives have been noted for their ability to reduce inflammation and oxidative stress in biological systems .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of various substituents through condensation reactions.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. For example, docking studies with human prostaglandin reductase revealed insights into its mechanism of action and potential therapeutic applications. These computational approaches assist in understanding how structural modifications can enhance biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-Fluorophenyl)-4-(benzylidene)amino-1H-1,2,4-triazole-5(4H)-thione | Fluorophenyl substitution | Antimicrobial |
3-(2-Hydroxyphenyl)-4-(p-tolyl)amino-1H-1,2,4-triazole-5(4H)-thione | Hydroxy group on phenyl | Antioxidant |
3-(Benzothiazol-2-yl)-4-(naphthalen-1-yl)amino-1H-1,2,4-triazole-5(4H)-thione | Benzothiazole moiety | Anticancer |
This table highlights how variations in structure can lead to different biological activities.
Case Studies
Several studies have focused on similar triazole compounds to evaluate their efficacy:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited varying degrees of inhibition against both Gram-negative and Gram-positive bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) ranging from 62.5 µg/ml to 250 µg/ml .
- Cytotoxicity Assays : In vitro assays on MCF-7 cells indicated that certain triazole-thione derivatives had cytotoxic effects comparable to standard chemotherapy agents .
- Anti-inflammatory Activity : Research has shown that some triazoles can inhibit pro-inflammatory cytokines in cellular models, suggesting their potential use in treating inflammatory diseases .
Properties
CAS No. |
497920-37-3 |
---|---|
Molecular Formula |
C21H24N4O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-3-4-7-14-27-17-12-10-16(11-13-17)15-22-25-20(23-24-21(25)28)18-8-5-6-9-19(18)26-2/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,24,28)/b22-15+ |
InChI Key |
PGBHFXMTYKXYSJ-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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